Clenhexerol Hydrochloride

説明

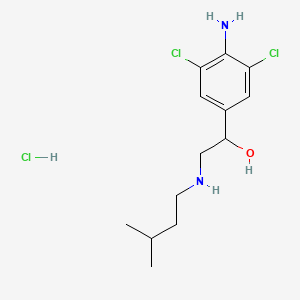

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVWUZFPJCXIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746882 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-48-8 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37158-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of Clenhexerol Hydrochloride

Retrosynthetic Analysis of Clenhexerol Hydrochloride

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.comub.edu For this compound, the analysis begins by disconnecting the hydrochloride salt to the free base, Clenhexerol. The primary disconnection point in Clenhexerol is the carbon-nitrogen bond of the secondary amine. This leads to two key synthons: a carbonyl compound and an amino compound. Further disconnection of the alcohol group on the β-carbon to the aromatic ring points to a ketone precursor, which can be formed from a Friedel-Crafts acylation reaction on a substituted aniline (B41778). This strategic disassembly provides a logical pathway for its forward synthesis. youtube.com

Precursor Identification and Sourcing for this compound Synthesis

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are identified. The primary starting material is typically 4-amino-3,5-dichloroacetophenone. hilarispublisher.com This precursor serves as the foundation for building the core structure of the molecule. The other essential precursor is n-hexylamine, which is required for the formation of the secondary amine group in Clenhexerol.

These precursors are generally available from various chemical suppliers that specialize in providing reagents for research and development. Sourcing of these materials involves identifying reputable vendors that can provide the required purity and quantity of the precursors.

Multi-Step Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that involves the formation of key intermediates, stereoselective reactions, and purification techniques. hilarispublisher.comgoogle.com

A crucial intermediate in the synthesis of Clenbuterol (B1669167) and its analogs is 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. hilarispublisher.com This intermediate is typically synthesized from 4-amino-3,5-dichloroacetophenone through a bromination reaction. mdpi.com Another key intermediate is the imine formed from the condensation of a ketone with an amine, which is then reduced to form the final secondary amine. nih.gov The synthesis of Clenbuterol hydrochloride, a related compound, involves the reaction of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone with tert-butylamine (B42293) to form an intermediate which is then reduced. hilarispublisher.comchemicalbook.com A similar pathway is expected for Clenhexerol, substituting tert-butylamine with n-hexylamine.

Clenhexerol possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, stereoselective synthesis methods can be employed to produce specific enantiomers. ethz.ch Asymmetric reduction of the ketone intermediate is a common strategy to achieve enantiomerically enriched or pure products. mdpi.com This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. mdpi.comnih.gov The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. rsc.org

After the synthesis is complete, the crude product must be purified to remove impurities, unreacted starting materials, and byproducts. Common purification techniques include column chromatography, crystallization, and extraction. nih.gov Column chromatography is effective for separating the desired product from closely related impurities. chemicalbook.com Crystallization is often used as a final purification step to obtain a highly pure crystalline solid. google.com The hydrochloride salt of Clenhexerol can be prepared by treating the purified free base with hydrochloric acid, which can facilitate isolation and improve stability. google.com Affinity chromatography has also been explored for the purification of clenbuterol-like drugs. nih.gov

Stereoselective Synthesis Approaches for this compound

Isotopic Labeling Strategies for this compound (e.g., Deuteration)

Isotopic labeling involves the incorporation of isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. scripps.edu This is a valuable tool for various scientific studies. Deuterium-labeled this compound, such as D9-Clenhexerol hydrochloride, is available as a stable isotope-labeled compound. hpc-standards.ushpc-standards.comhpc-standards.com

The synthesis of deuterated analogs typically involves using a deuterated precursor. For instance, in the synthesis of deuterated clenbuterol, D9-tert-butylamine is used. google.com A similar strategy could be employed for Clenhexerol by using a deuterated n-hexylamine. The labeled compound can then be used as an internal standard in quantitative analysis by mass spectrometry, providing higher accuracy and precision. scbt.com

Interactive Data Tables

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Amino-3,5-dichloroacetophenone | C₈H₇Cl₂NO | 204.05 | Aromatic core structure hilarispublisher.com |

| n-Hexylamine | C₆H₁₅N | 101.19 | Forms the secondary amine |

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₂₂Cl₂N₂O·HCl americanchemicalsuppliers.com |

| Molecular Weight | 341.71 g/mol americanchemicalsuppliers.com |

| Synonyms | 1-(4-Amino-3,5-dichlorophenyl)-2-hexylaminoethanol hydrochloride americanchemicalsuppliers.com |

Design and Synthesis of Deuterated this compound Standards

The design of deuterated standards involves strategically replacing hydrogen atoms with deuterium, a stable (non-radioactive) isotope. hpc-standards.com This labeling results in a compound with a higher mass (e.g., M+9 for a D9-labeled compound) but nearly identical chemical properties and chromatographic behavior to the unlabeled analyte. cerilliant.com This mass difference is essential for its use as an internal standard in mass spectrometry-based methods. cerilliant.com

While specific synthesis routes for deuterated Clenhexerol are proprietary, the synthesis of the closely related and structurally similar compound, D9-Clenbuterol Hydrochloride, provides a well-documented and analogous pathway. google.com This process highlights the general methodology used for creating such standards.

The synthesis can be conceptualized in two main stages:

Intermediate Synthesis: The process begins with a precursor molecule, 4-amino-α-bromo-3,5-dichloroacetophenone. This intermediate is reacted with a deuterated reagent, D9-tert-butylamine, in an alkaline environment. google.com To maximize the efficiency and reduce the cost associated with the expensive deuterated amine, the reaction conditions are optimized. This includes using a different organic base, such as N,N-diisopropylethylamine, to provide the necessary basicity, ensuring the D9-tert-butylamine is primarily consumed in the desired reaction. google.com This step yields the deuterated intermediate, 4-amino-α-D9-tert-butylamine-3,5-dichloroacetophenone. google.com

Reduction and Salt Formation: The ketone group in the deuterated intermediate is then reduced to a hydroxyl group. This reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com Optimization of this reduction step is crucial for achieving a high yield. google.com Following reduction, the resulting D9-labeled base is purified, often using silica (B1680970) gel column chromatography. Finally, it is converted to its hydrochloride salt by reacting it with an ethanolic solution of HCl and subsequent recrystallization to yield the final product, D9-Clenbuterol Hydrochloride, with high chemical and isotopic purity. google.com

A summary of an analogous synthesis for D9-Clenbuterol Hydrochloride is presented below.

| Step | Reactants | Reagents/Conditions | Product | Yield/Purity |

| 1 | 4-amino-α-bromo-3,5-dichloroacetophenone, D9-tert-butylamine | N,N-diisopropylethylamine (as base) | 4-amino-α-D9-tert-butylamine-3,5-dichloroacetophenone hydrochloride | N/A |

| 2 | 4-amino-α-D9-tert-butylamine-3,5-dichloroacetophenone hydrochloride | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran, 35°C | D9-Clenbuterol Hydrochloride | 54% Yield, 99% Chemical Purity, 98 atom% D Isotopic Abundance |

Table based on the synthesis of the analogous compound D9-Clenbuterol Hydrochloride as described in patent CN104387284B. google.com

Applications of Labeled this compound in Research

Stable isotope-labeled compounds, such as D9-Clenhexerol Hydrochloride, are indispensable tools in analytical research, primarily serving as internal standards for quantitative analysis. hpc-standards.comlumiprobe.com Their application is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. cerilliant.comsigmaaldrich.com

The primary application of labeled this compound is to improve the accuracy and precision of quantifying the unlabeled (native) compound in complex biological or environmental samples. cerilliant.com When analyzing samples like swine muscle tissue, a known amount of the deuterated standard (e.g., D9-Clenhexerol) is added at the beginning of the sample preparation process. researchgate.net Because the labeled standard is chemically almost identical to the analyte, it experiences similar losses during extraction, cleanup, and potential derivatization steps. cerilliant.com

During LC-MS/MS analysis, the deuterated standard co-elutes with the native Clenhexerol but is detected at a different mass-to-charge ratio (m/z) due to the incorporated deuterium atoms. cerilliant.comresearchgate.net By comparing the instrument response of the analyte to the response of the known quantity of the internal standard, analysts can accurately calculate the concentration of Clenhexerol in the original sample, compensating for variations in sample handling and instrument performance. cerilliant.com

This methodology is crucial for various research and monitoring purposes:

Pharmacokinetic Studies: To accurately measure the absorption, distribution, metabolism, and excretion of the compound. hpc-standards.com

Metabolite Identification: Labeled compounds can be used to help identify metabolites, as the isotopic pattern will be present in any metabolic products. hyphadiscovery.com

Regulatory Monitoring: In food safety, for the precise quantification of residues in animal-derived products to ensure compliance with regulatory limits. hpc-standards.comresearchgate.net

Clinical Testing: For the quantification of analytes in biological samples like plasma or urine.

| Application Area | Technique | Purpose of Labeled Standard | Example Analytes Measured |

| Food Safety | UHPLC-MS/MS | Internal standard for quantification of residues in animal tissues. researchgate.net | Clenhexerol, Clenbuterol, Salmeterol, Penbutolol. researchgate.net |

| Pharmacokinetics | Mass Spectrometry | Accurate quantification in biological fluids to determine drug concentration over time. hpc-standards.com | Various drug compounds. |

| Clinical Diagnostics | LC-MS/MS | Internal standard for accurate measurement of analytes in patient samples. lumiprobe.com | Hormones, therapeutic drugs. lumiprobe.com |

| Environmental Monitoring | Mass Spectrometry | Precise quantification of contaminants in environmental samples. hpc-standards.com | Various environmental pollutants. |

Molecular Pharmacology of Clenhexerol Hydrochloride: Receptor Interactions and Cellular Mechanisms

Classification as a β-Adrenergic Receptor Agonist

Clenhexerol hydrochloride is categorized as a β-adrenergic receptor agonist. This classification indicates that the compound binds to and activates β-adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs) that are primary targets of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. The activation of these receptors initiates a cascade of intracellular signaling events that mediate a variety of physiological responses. β-adrenergic agonists are broadly used in medicine for their effects on smooth muscle relaxation, particularly in the treatment of respiratory conditions like asthma. wikipedia.orgnih.gov

Elucidation of this compound Binding to β-Adrenergic Receptors in vitro

The interaction of a ligand like this compound with its receptor is a critical determinant of its pharmacological profile. In vitro binding assays are essential laboratory techniques used to characterize these interactions with high precision. nih.gov

Receptor Subtype Selectivity Profiling (e.g., β1, β2, β3)

The β-adrenergic receptor family is comprised of three main subtypes: β1, β2, and β3. The specific subtype(s) a drug binds to, and with what affinity, dictates its therapeutic effects and potential side effects. For instance, β2-agonists are known for their bronchodilatory effects, making them valuable in treating asthma. wikipedia.org

| Adrenergic Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical |

| β1 | Data not available |

| β2 | Data not available |

| β3 | Data not available |

This table represents a template for the type of data that would be generated from in vitro receptor binding assays. Currently, specific values for this compound are not published.

Ligand-Receptor Binding Kinetics and Thermodynamics

The binding of a ligand to its receptor is a dynamic process characterized by kinetic and thermodynamic parameters. Kinetic parameters, such as the association (kon) and dissociation (koff) rate constants, describe the speed at which a drug binds to and separates from its receptor. Thermodynamic parameters, like the equilibrium dissociation constant (Kd), reflect the affinity of the ligand for the receptor.

Detailed studies on the ligand-receptor binding kinetics and thermodynamics of this compound have not been published. Such research would provide deeper insights into the molecular interactions driving its pharmacological activity.

| Kinetic/Thermodynamic Parameter | Value - Hypothetical |

| Association Rate (kon) | Data not available |

| Dissociation Rate (koff) | Data not available |

| Equilibrium Dissociation Constant (Kd) | Data not available |

This table is illustrative of the data that would be obtained from kinetic and thermodynamic binding studies. Specific data for this compound is not currently available.

Post-Receptor Signaling Pathways Activated by this compound

Upon binding of an agonist like this compound to a β-adrenergic receptor, a conformational change in the receptor activates an associated G protein, initiating a downstream signaling cascade.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Generation

The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase, a membrane-bound enzyme. upenn.edu The activated Gs protein (the stimulatory G protein coupled to β-receptors) stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.gov cAMP then functions as a crucial second messenger, amplifying the initial signal from the receptor. A related compound, clenisopenterol, is known to activate adenylyl cyclase and increase intracellular cAMP levels.

Downstream Molecular Cascades Mediated by cAMP

The rise in intracellular cAMP levels triggers a series of downstream molecular events, primarily through the activation of Protein Kinase A (PKA). nih.gov Activated PKA can then phosphorylate a variety of cellular proteins, including enzymes, ion channels, and transcription factors, leading to the ultimate physiological response. For example, in bronchial smooth muscle cells, this cascade leads to relaxation and bronchodilation. wikipedia.org The activation of the cAMP/PKA pathway is a well-established mechanism for β2-adrenergic agonists. nih.gov

Comparative Molecular Interaction Studies with Related Beta-Agonists

This compound is a beta-2 adrenergic agonist, and its pharmacological activity is best understood by comparing it with other compounds in the same class. patsnap.comnih.gov These agonists are characterized by their ability to bind to and activate beta-adrenergic receptors, which are found in various tissues throughout the body, including the smooth muscles of the airways. patsnap.com The activation of these receptors initiates a signaling cascade that leads to a variety of physiological responses, most notably bronchodilation, which makes these compounds effective in treating respiratory conditions like asthma. patsnap.comwikipedia.org

Beta-2 adrenergic agonists can be broadly categorized into short-acting beta-agonists (SABAs) and long-acting beta-agonists (LABAs). While specific data for this compound is not widely available in peer-reviewed literature, its structural similarity to Clenbuterol (B1669167) suggests it likely shares characteristics with other beta-agonists. fera.co.uk Clenbuterol itself is known for its potent and longer-lasting effects compared to other beta-2 agonists like salbutamol. wikipedia.org

The interaction of these agonists with the beta-2 adrenergic receptor is stereoselective, meaning that different stereoisomers of the same compound can have vastly different effects. For instance, studies on Clenbuterol have shown that the (-) enantiomer is responsible for its pharmacological activity, while the (+) enantiomer has no discernible effect on its own. nih.gov This highlights the importance of the three-dimensional structure of the molecule in its interaction with the receptor.

The table below provides a comparative overview of this compound and other related beta-agonists, drawing on available data for Clenbuterol and other similar compounds.

| Compound Name | Receptor Selectivity | Known Agonist Activity | Structural Class |

| This compound | Assumed Beta-2 Selective | Assumed Beta-2 Agonist | Phenylaminoethanol |

| Clenbuterol Hydrochloride | Beta-2 Adrenergic Agonist | Potent and long-lasting | Phenylaminoethanol |

| Salbutamol (Albuterol) | Beta-2 Adrenergic Agonist | Short-acting | Phenylaminoethanol |

| Formoterol | Beta-2 Adrenergic Agonist | Long-acting | Phenylaminoethanol |

| Salmeterol | Beta-2 Adrenergic Agonist | Long-acting | Phenylaminoethanol |

| Terbutaline | Beta-2 Adrenergic Agonist | Short-acting | Phenylaminoethanol |

The cellular mechanism of action for these beta-agonists is well-established. Upon binding to the beta-2 adrenergic receptor, they trigger the activation of adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com This increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the relaxation of smooth muscle tissues and other physiological effects. patsnap.com

Computational Approaches to this compound-Receptor Docking and Dynamics

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the interactions between a ligand like this compound and its receptor at the molecular level. scielo.org.mxnih.gov These techniques allow researchers to predict the binding mode and affinity of a drug molecule within the receptor's binding site, providing insights that can guide the design of new and more effective drugs. researchgate.netmdpi.com

Molecular Docking

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies would involve fitting the 3D structure of the molecule into the binding pocket of the beta-2 adrenergic receptor. The output of a docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. scielo.org.mx

Software like AutoDock Vina is commonly used for these types of studies. scielo.org.mxarxiv.org The process involves preparing the 3D structures of both the ligand (this compound) and the receptor, defining a search space within the receptor's binding site, and then running the docking algorithm to find the most favorable binding conformations. arxiv.org While specific docking studies for this compound are not publicly available, studies on similar molecules like chloroquine (B1663885) and hydroxychloroquine (B89500) have demonstrated the utility of this approach in predicting binding affinities and identifying key interacting residues. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic view of the ligand-receptor interaction. nih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the drug-receptor complex and any conformational changes that may occur upon binding. nih.govrsc.org MD simulations can reveal important details about the flexibility of the receptor, the role of water molecules in the binding site, and the energetic landscape of the binding process. nih.gov

An MD simulation begins with the 3D structure of the ligand-receptor complex, often obtained from a docking study. The system is then placed in a simulated physiological environment, and the forces between all atoms are calculated using a force field. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over time, typically on the nanosecond to microsecond timescale. mdpi.com

The data generated from MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and to identify key hydrogen bonds and other non-covalent interactions that contribute to binding. nih.gov

The following table outlines the key aspects of computational approaches applied to the study of drug-receptor interactions.

| Computational Method | Primary Application | Key Outputs | Common Software |

| Molecular Docking | Predicts binding mode and affinity | Binding poses, scoring functions | AutoDock Vina, DOCK |

| Molecular Dynamics | Simulates the dynamic behavior of the complex | Trajectories, RMSD, interaction energies | GROMACS, AMBER, NAMD |

While direct computational studies on this compound are lacking in the current literature, the application of these methods to its close analog, Clenbuterol, and other beta-agonists provides a strong framework for understanding its likely molecular interactions. Such studies would be crucial for elucidating the precise binding mechanism of this compound and for the rational design of new derivatives with improved pharmacological properties.

Advanced Analytical Methodologies for Clenhexerol Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for isolating Clenhexerol from complex matrices. Both liquid and gas chromatography have been utilized, often coupled with mass spectrometry for definitive identification. dshs-koeln.demdpi.com

High-Performance Liquid Chromatography (HPLC) Methods

Ultra-High Performance Liquid Chromatography (UHPLC), a high-resolution iteration of HPLC, is a particularly effective method for the analysis of Clenhexerol, especially when dealing with multi-residue detection of various beta-agonists. mdpi.com Methods have been developed for the simultaneous determination of up to 26 beta-agonists, including Clenhexerol, in matrices such as swine muscle. mdpi.comresearchgate.net

The separation of Clenhexerol is typically achieved using reversed-phase chromatography. A common choice for the stationary phase is a C18 column, which provides effective separation based on the hydrophobicity of the analytes. mdpi.com One study utilized a C18 Zorbax EclipsePlus RRHD (3.0 × 150 mm, 1.8 µm) column. researchgate.net Another method developed for the simultaneous detection of beta-agonists and beta-blockers employed a Supelco Ascentis® express Rp-Amide column. researchgate.net

Mobile phase composition is critical for achieving optimal separation. A gradient elution is typically employed, often consisting of an aqueous component and an organic solvent, both modified with additives to improve peak shape and ionization efficiency. For instance, one UHPLC-MS/MS method used a mobile phase of water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) (Eluent A) and acetonitrile (B52724) with 0.1% formic acid (Eluent B). mdpi.comresearchgate.net The gradient program is carefully optimized to ensure the resolution of Clenhexerol from other related compounds. mdpi.com

Table 1: Example of UHPLC Parameters for Clenhexerol Analysis mdpi.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 Zorbax EclipsePlus RRHD (3.0 × 150 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid and 5 mM ammonium acetate in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 μL |

| Gradient Program | 5% B (0.5 min) → 15% B (1.5 min) → 100% B (5.0-8.0 min) → 5% B (8.1-10 min) |

While derivatization is a common strategy to enhance the detectability of compounds in both GC and HPLC, the reviewed literature on Clenhexerol analysis primarily focuses on direct detection using highly sensitive mass spectrometry detectors, which often negates the need for derivatization. mdpi.commdpi.com

Column Chemistry and Mobile Phase Optimization

Gas Chromatography (GC) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and sensitive technique for the analysis of organic compounds and has been applied to the monitoring of Clenhexerol. dshs-koeln.de This approach is particularly useful in sports doping control to detect the misuse of beta-agonists. dshs-koeln.de

A sensitive GC-MS method was developed to monitor for Clenhexerol and other structurally related compounds. The analysis was performed on an Agilent 6890 GC coupled to a 5973N Mass Selective Detector (MSD), utilizing an HP-5 column (12 m x 0.2 mm x 0.33 μm). dshs-koeln.de For related compounds like Clenbuterol (B1669167), derivatization is often required to increase volatility for GC analysis, a common procedure being the formation of trimethylsilyl (B98337) (TMS) derivatives. nih.gov

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis is a powerful separation technique known for its high efficiency and resolution. nih.gov It has been successfully applied to the analysis of related beta-agonists like Clenbuterol, including the separation of its enantiomers. nih.gov While it is noted that combining CE with other techniques presents new possibilities in biomolecule analysis, specific methods and applications dedicated solely to the analysis of Clenhexerol Hydrochloride were not detailed in the surveyed research. researchgate.net

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the unequivocal identification and confirmation of Clenhexerol, providing high selectivity and sensitivity. It is most commonly used in tandem with chromatographic separation techniques like LC or GC. dshs-koeln.demdpi.comnih.gov

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and liquid chromatography-linear ion-trap spectrometry (LC-MS³) are prominent methods for Clenhexerol analysis. mdpi.comresearchgate.net These techniques typically use an electrospray ionization (ESI) source operating in positive ion mode (ESI+). mdpi.com

For quantification and confirmation, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring specific product ions generated through collision-induced dissociation. For Clenhexerol, the precursor ion has a mass-to-charge ratio (m/z) of 305. researchgate.net The fragmentation of this precursor ion yields characteristic product ions that are used for confirmation. researchgate.net High-resolution mass spectrometry (HRMS) libraries also contain spectral data for Clenhexerol, listing its exact mass for accurate identification. sciex.com

Table 2: Mass Spectrometry Parameters for Clenhexerol researchgate.netsciex.comamazonaws.com

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₂₂Cl₂N₂O | sciex.com |

| Exact Mass | 305.2472229 | sciex.com |

| Ionization Mode | ESI+ | mdpi.com |

| Precursor Ion [M+H]⁺ (m/z) | 305 | researchgate.net |

| Product Ion 1 (m/z) | 287 | researchgate.net |

| Product Ion 2 (m/z) | 188 | researchgate.net |

| [M+Na]⁺ (m/z) | 187.7 (value appears anomalous in source) | amazonaws.com |

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly interfaced with liquid chromatography (LC) for the analysis of polar and semi-polar compounds like this compound.

Electrospray Ionization (ESI-MS): ESI is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. It generates ions directly from a liquid solution by creating a fine spray of charged droplets in the presence of a strong electric field. For this compound, which is soluble in solvents like methanol (B129727), ESI in positive ion mode is highly effective. The molecule readily accepts a proton to form the protonated molecule [M+H]⁺. The high efficiency of ion generation in ESI contributes to the low limits of detection required for trace analysis. For related β-agonists like clenbuterol, ESI has been shown to be a robust ionization method, suggesting its direct applicability to Clenhexerol. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is another valuable ionization technique that is suitable for a broader range of less polar compounds compared to ESI. In APCI, the sample solution is vaporized in a heated nebulizer, and the analyte molecules are ionized in the gas phase through chemical reactions with reagent ions. While ESI is generally preferred for highly polar compounds, APCI can serve as a complementary technique, especially when matrix effects interfere with ESI.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous identification of analytes in complex mixtures. It involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the analyte's identity with high confidence.

In the analysis of Clenhexerol, a precursor ion of m/z 305 has been identified. researchgate.net Upon fragmentation, this precursor ion yields characteristic product ions. A study utilizing liquid chromatography-linear ion-trap spectrometry (LC-MS³) identified the following transitions for Clenhexerol:

| Precursor Ion (m/z) | Product Ions (m/z) |

| 305 | 287, 188, 217 |

Data sourced from a study on the detection of β2-agonists in urine. researchgate.net

The fragmentation pattern, particularly the specific m/z values of the product ions, provides detailed structural information, allowing for the differentiation of Clenhexerol from other structurally similar compounds.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte to be measured. For this compound, a deuterated analog such as Clenhexerol-D9 HCl would be an ideal internal standard. auftragssynthese.comauftragssynthese.com

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss during these steps affects both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using MS, highly accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response. While specific studies detailing the use of IDMS for Clenhexerol are not widely published, this technique is extensively used for the quantification of related compounds like clenbuterol, with deuterated standards such as clenbuterol-d9 (B1354702) being commercially available. mdpi.com

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods provide valuable information about the chemical structure and purity of this compound. These techniques are often used in conjunction with mass spectrometry for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a molecule like this compound, both ¹H NMR and ¹³C NMR spectra would provide key structural insights. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the carbon bearing the hydroxyl group, the methylene (B1212753) protons adjacent to the amino group, and the protons of the hexyl and methyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms. In hydrochloride salts of similar compounds, the presence of acidic protons can sometimes lead to peak broadening, which can be influenced by temperature and the choice of solvent. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, with their chemical shifts indicating their chemical environment (e.g., aromatic, aliphatic, bonded to an electronegative atom).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the aromatic ring and aliphatic chains, C=C stretches of the aromatic ring, and C-O and C-N stretching vibrations. The IR spectrum of the related compound, clenbuterol hydrochloride, shows characteristic peaks that help in its identification, and similar patterns would be expected for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds like this compound exhibit characteristic UV absorption maxima. For the analogous clenbuterol hydrochloride, absorption maxima (λmax) are observed at approximately 212 nm, 246 nm, and 302 nm. caymanchem.comcaymanchem.com It is anticipated that this compound would have a similar UV absorption profile due to the presence of the same dichlorinated aniline (B41778) chromophore. This technique is particularly useful for quantitative analysis using a UV detector in liquid chromatography.

Immunoanalytical Methods for Detection (e.g., ELISA Development)

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for the screening and detection of this compound, especially in biological matrices. These methods are based on the highly specific binding between an antibody and its target antigen (in this case, Clenhexerol).

The development of an ELISA for Clenhexerol involves producing antibodies that specifically recognize the molecule. This is typically achieved by conjugating Clenhexerol to a larger carrier protein to make it immunogenic. The resulting antibodies can then be used in a competitive ELISA format. In this setup, a known amount of enzyme-labeled Clenhexerol competes with the Clenhexerol in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of Clenhexerol in the sample.

The Agència de Salut Pública de Barcelona has reported the use of an enzyme immunoassay for the detection of Clenhexerol with the following performance characteristic:

| Analytical Method | Matrix | Detection Limit (CCα) |

| Enzyme Immunoassay | Not Specified | 0.2 µg/kg |

CCα (Decision limit) is the concentration at and above which it can be concluded with an error probability of α that a sample is non-compliant.

This demonstrates the feasibility of using immunoassays for the sensitive detection of Clenhexerol.

Antigen Synthesis and Conjugation Strategies

The development of immunoassays for this compound requires the synthesis of a complete antigen, as small molecules like Clenhexerol (a hapten) are not immunogenic on their own. researchgate.net This process involves conjugating the hapten to a larger carrier protein, thereby making it capable of eliciting an immune response. researchgate.net

A common strategy for this conjugation is diazotization. researchgate.netresearchgate.net In this method, the primary aromatic amine group of Clenhexerol is activated under acidic conditions using a reagent like sodium nitrite (B80452) to form a diazonium salt. researchgate.net This reactive intermediate can then be coupled to a carrier protein. researchgate.net The choice of carrier protein is critical for a successful immune response. Commonly used carrier proteins include:

Bovine Serum Albumin (BSA) mdpi.com

Ovalbumin (OVA) researchgate.net

Keyhole Limpet Hemocyanin (KLH) researchgate.net

The efficiency of the conjugation process is influenced by several factors. Orthogonal and single-factor experiments have been employed to optimize these conditions. Key parameters that affect the coupling ratio include the molar ratio of Clenhexerol to the carrier protein, the pH of the reaction mixture, and the stirring speed. researchgate.net For instance, studies have shown that a higher molar ratio of Clenhexerol to ovalbumin (e.g., 30:1) at a pH of 8 and a low stirring speed can significantly increase the coupling ratio. researchgate.net The success of the conjugation is typically confirmed using techniques like UV-Vis spectrophotometry, which can detect changes in the absorbance spectrum of the protein after coupling with the hapten. researchgate.netresearchgate.net

Another approach involves the use of carbodiimide (B86325) chemistry, where reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate carboxyl groups to react with amine groups, forming a stable amide bond. nih.gov This method is particularly useful when the hapten is modified to contain a carboxylic acid group. researchgate.net

Antibody Production and Characterization

Following successful antigen synthesis and conjugation, the next step is the production of antibodies. This is typically achieved by immunizing animals, such as rabbits or mice, with the prepared antigen conjugate. researchgate.netmdpi.com The immune response leads to the generation of polyclonal or monoclonal antibodies that can specifically recognize and bind to Clenhexerol.

Polyclonal antibodies, which are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, can be produced by immunizing rabbits with a Clenhexerol-BSA conjugate. mdpi.com After a period of immunization, blood is collected, and the serum containing the antibodies is extracted. mdpi.com For higher purity, affinity column purification using Protein A or a similar ligand can be employed to isolate the polyclonal antibodies from other serum proteins. mdpi.com

Monoclonal antibodies, which are a homogeneous population of antibodies that recognize a single epitope, are produced using hybridoma technology. biorxiv.org This involves fusing antibody-producing B-cells from an immunized mouse with immortal myeloma cells. biorxiv.org The resulting hybridoma cells can be cultured indefinitely to produce a continuous supply of highly specific monoclonal antibodies. biorxiv.org

The produced antibodies must be thoroughly characterized to ensure their quality and suitability for use in immunoassays. Key characterization steps include:

Titer Determination: The antibody titer is a measure of the concentration or strength of the antibody in the serum and is often determined by indirect ELISA. mdpi.com A high titer indicates a strong immune response and a good quality antibody. mdpi.com

Purity Analysis: The purity of the antibody preparation is commonly assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). mdpi.com This technique separates proteins based on their molecular weight and can confirm the presence of the antibody light and heavy chains. nih.gov

Specificity and Cross-Reactivity: It is crucial to evaluate the specificity of the antibody to ensure it binds strongly to Clenhexerol and shows minimal cross-reactivity with other structurally related compounds or potential interfering substances. mdpi.com This is often tested by competitive ELISA, where the ability of various compounds to inhibit the binding of the antibody to the coated antigen is measured. mdpi.com

Affinity: The binding strength between the antibody and the antigen is another important parameter. Techniques like surface plasmon resonance (SPR) can be used for this purpose.

Validation Parameters of Analytical Methods for this compound

The validation of analytical methods is essential to demonstrate that they are suitable for their intended purpose. nih.gov According to guidelines from the International Council for Harmonisation (ICH), several key parameters must be evaluated. innovareacademics.ineuropa.eu

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is its ability to detect and quantify small amounts of the analyte. nih.gov This is characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govscience.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. science.govresearchgate.net

The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov For example, in a UV-spectrophotometric method for Clenbuterol hydrochloride, the LOD and LOQ were found to be 3.70 µg/ml and 11.22 µg/ml, respectively. innovareacademics.in In another study using a different UV-spectrophotometric method, the LOD and LOQ were reported as 3.06 µg/ml and 9.27 µg/ml. researchgate.net An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of 26 beta-agonists, including Clenhexerol, in swine muscle reported LODs ranging from 0.01 to 0.10 µg/kg and LOQs from 0.10 to 0.50 µg/kg. researchgate.net

| Analytical Method | Matrix | LOD | LOQ |

| UV-Spectrophotometry | Bulk and pharmaceutical formulation | 3.70 µg/ml | 11.22 µg/ml |

| UV-Spectrophotometry | Bulk and pharmaceutical formulation | 3.06 µg/ml | 9.27 µg/ml |

| UHPLC-MS/MS | Swine muscle | 0.01–0.10 µg/kg | 0.10–0.50 µg/kg |

Note: The LOD and LOQ values can vary significantly depending on the analytical technique, matrix, and the specific protocol used.

Selectivity and Specificity

Selectivity and specificity are related terms that describe the ability of an analytical method to measure the analyte of interest without interference from other components in the sample. loesungsfabrik.denih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de In essence, a specific method produces a response for a single analyte only. loesungsfabrik.de

Selectivity: The ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. loesungsfabrik.de A selective method can detect multiple analytes in a single run. loesungsfabrik.de

For immunoassays, specificity is demonstrated by low cross-reactivity with structurally similar compounds. mdpi.com For chromatographic methods like HPLC and LC-MS/MS, selectivity is shown by the ability to separate the analyte peak from other peaks in the chromatogram. nih.gov The use of mass spectrometry provides an additional layer of selectivity by monitoring specific precursor and product ion transitions. sciengine.com

Accuracy and Precision

Accuracy and precision are fundamental to the reliability of quantitative analytical methods. nih.govfda.gov

Accuracy: The closeness of the agreement between the measured value and the true or accepted reference value. d-nb.info It is often expressed as the percentage of recovery. innovareacademics.inresearchgate.net For Clenbuterol hydrochloride, UV-spectrophotometric methods have shown mean recoveries in the range of 98-100%. innovareacademics.inresearchgate.net An HPLC method for the simultaneous determination of ambroxol (B1667023) and clenbuterol reported recovery for clenbuterol between 69.34% and 129.69% for fortified concentration levels between 70% and 130%. sciforum.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. d-nb.inforesearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. innovareacademics.in For a UV-spectrophotometric method for Clenbuterol hydrochloride, the intra-day precision (%RSD) was found to be 0.053997676. innovareacademics.in

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. innovareacademics.in The inter-day precision (%RSD) for the same UV-spectrophotometric method was 0.359081556. innovareacademics.in

| Method | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| UV-Spectrophotometry | 98-100% | 0.054 | 0.359 |

| HPLC | 69.34-129.69% | <2% (Repeatability) | Not specified |

Linearity and Range

Linearity and range are important parameters for establishing the quantitative capabilities of an analytical method. europa.eugmpinsiders.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu It is typically evaluated by a linear regression analysis of the calibration data, and the correlation coefficient (R²) is a measure of the goodness of fit. innovareacademics.in For analytical methods for Clenbuterol hydrochloride, R² values of 0.9987 and 0.997 have been reported for UV-spectrophotometric methods, and greater than 0.99 for an HPLC method. innovareacademics.inresearchgate.netresearchgate.net

Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu For a UV-spectrophotometric method, the linear range for Clenbuterol hydrochloride was established as 10-50 µg/ml. innovareacademics.in Another UV method showed a linear range of 10-60 µg/ml. researchgate.net An RP-HPLC method demonstrated a linearity range of 25-75 µg/ml. ijaresm.com

| Method | Linearity Range | Correlation Coefficient (R²) |

| UV-Spectrophotometry | 10-50 µg/ml | 0.9987 |

| UV-Spectrophotometry | 10-60 µg/ml | 0.997 |

| RP-HPLC | 25-75 µg/ml | Not specified |

| UHPLC-MS/MS | Not specified | >0.99 |

Robustness and Ruggedness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, yet deliberate, variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com It is a critical component of the validation process, demonstrating that the method is suitable for its intended purpose. europa.eu Ruggedness, in turn, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. chromatographyonline.com

Robustness testing is typically conducted during the method development phase to identify which operational parameters may require stricter control. americanpharmaceuticalreview.com For liquid chromatography-based methods, which are commonly employed for the analysis of compounds like this compound, several parameters are systematically altered to assess the impact on the analytical results, such as peak retention time, resolution, and quantification. ut.eeijpsonline.com

While specific, dedicated robustness studies for analytical methods focused solely on this compound are not extensively documented in peer-reviewed literature, the principles of such testing are well-established. A typical robustness study for a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method would involve the variations outlined in the table below.

Table 1: Common Parameters Varied in Robustness Testing for LC Methods

| Parameter | Typical Variation | Potential Effect |

|---|---|---|

| Mobile Phase pH | ± 0.1 - 0.2 units | Affects retention time and peak shape of ionizable analytes. |

| Mobile Phase Composition | ± 1-2% absolute in the organic modifier ratio | Influences retention times and resolution between peaks. ijpsonline.com |

| Column Temperature | ± 5 °C | Can alter solvent viscosity and reaction kinetics, affecting flow rate and retention time. |

| Flow Rate | ± 10% of the nominal rate | Directly impacts retention times and can affect peak height and resolution. ijpsonline.com |

| Wavelength of Detection | ± 2 nm | May affect the sensitivity and accuracy of quantification if the analyte's absorbance spectrum is sharp. |

| Column Lot/Batch | Different manufacturing lots | Can reveal variability in column packing, which affects reproducibility. ut.ee |

Research Findings

In the absence of a dedicated robustness study, the performance characteristics from broader validation studies can provide insight into a method's reliability. A study focused on the simultaneous determination of 26 beta-agonists, including Clenhexerol, in swine muscle utilized a UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method. researchgate.net The validation of this method included assessments of recovery and precision, which are key indicators of a well-controlled, reliable analytical procedure. researchgate.net

The method involved enzymatic hydrolysis, purification with a multi-functional filter containing magnesium sulfate, PSA, and C18, and subsequent analysis by UHPLC-MS/MS. researchgate.net The results demonstrated good performance across all targeted analytes, indicating that the method is stable and performs consistently under the specified conditions. researchgate.net

Table 2: Performance Characteristics of a UHPLC-MS/MS Method for Beta-Agonist Analysis (Including Clenhexerol)

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.99 for all analytes |

| Recoveries | 71.2% to 118.6% |

| Precision (RSDs) | < 18.37% |

| Limit of Detection (LOD) | 0.01–0.10 µg/kg |

| Limit of Quantitation (LOQ) | 0.10–0.50 µg/kg |

Data sourced from a study analyzing 26 beta-agonists, including Clenhexerol, in swine muscle. researchgate.net

The acceptable recoveries and low relative standard deviations (RSDs) for precision suggest that the analytical method is capable of producing consistent and reliable results, a primary goal of robustness. researchgate.net Such performance indicates the method's capacity to withstand the minor, unavoidable fluctuations inherent in routine laboratory work.

Structural Activity Relationship Sar Studies of Clenhexerol Hydrochloride Analogues

Comparative Analysis of Clenhexerol Hydrochloride Structure with Other β-Agonists

This compound belongs to the phenylethanolamine class of compounds, which includes a variety of β-agonists. Its structure shares a common scaffold with other well-known agents such as Clenbuterol (B1669167) and Salbutamol, but with distinct modifications that influence its pharmacological profile. All these molecules feature a core phenylethanolamine backbone, which is crucial for their interaction with adrenergic receptors. oup.comnih.gov

The key structural components of these agonists are the aromatic ring, the ethanolamine (B43304) side chain, and the N-alkyl substituent. In Clenhexerol, the aromatic ring is substituted with two chlorine atoms and an amino group at positions 3, 5, and 4, respectively, identical to Clenbuterol. This substitution pattern is a significant deviation from the catechol-like structure of Salbutamol, which has hydroxyl groups. The ethanolamine side chain, containing a β-hydroxyl group, is a conserved feature across these compounds and is essential for direct receptor activation. wikipedia.orguobasrah.edu.iq The primary structural difference lies in the N-substituent. While Salbutamol and Clenbuterol have a tert-butyl group, Clenhexerol possesses a larger 1,1-dimethylbutyl group. guidechem.com The size and lipophilicity of this N-substituent are known to play a critical role in determining receptor selectivity (β1 vs. β2) and potency. uobasrah.edu.iqdamaspharmacy.sy

| Compound | Aromatic Ring Substituents | N-Alkyl Substituent | Key Structural Class |

|---|---|---|---|

| This compound | 4-Amino, 3,5-dichloro | -C(CH₃)₂(CH₂)₃CH₃ (1,1-dimethylbutyl) | Dichlorinated Phenylethanolamine |

| Clenbuterol Hydrochloride | 4-Amino, 3,5-dichloro | -C(CH₃)₃ (tert-butyl) | Dichlorinated Phenylethanolamine |

| Salbutamol | 3-Hydroxymethyl, 4-hydroxy | -C(CH₃)₃ (tert-butyl) | Salicyl Alcohol Phenylethanolamine |

Elucidating the Role of Specific Functional Groups in Receptor Affinity and Efficacy

The biological activity of this compound is a direct consequence of its specific functional groups and their interactions within the binding pocket of the β-adrenergic receptor.

Ethanolamine Side Chain : This is a critical pharmacophore. The protonated secondary amine forms a crucial ionic bond with the carboxylate group of a highly conserved aspartate residue (Asp113 in the β2AR) in transmembrane helix 3 (TM3) of the receptor. acs.org The β-hydroxyl group on the side chain is also vital for high-affinity binding, forming hydrogen bonds with serine residues (e.g., Ser203, Ser204, Ser207) in transmembrane helix 5 (TM5). acs.orgnih.gov The (R)-configuration of this hydroxyl group is the more active enantiomer. uobasrah.edu.iq

4-Amino, 3,5-Dichlorophenyl Group : Unlike catecholamines, which are susceptible to metabolic enzymes like COMT, the 4-amino-3,5-dichloro substitution pattern makes Clenhexerol and its analogue Clenbuterol resistant to this metabolic pathway, contributing to a longer duration of action. uobasrah.edu.iq The aromatic ring itself engages in hydrophobic or van der Waals interactions within the receptor pocket. The halogen substituents contribute significantly to the binding energy. nih.gov

N-Alkyl (1,1-dimethylbutyl) Group : The substituent on the nitrogen atom is a major determinant of receptor selectivity. Increasing the steric bulk of the N-alkyl group generally enhances selectivity for the β2-adrenergic receptor over the β1 subtype. uobasrah.edu.iqdamaspharmacy.sy The large, lipophilic 1,1-dimethylbutyl group of Clenhexerol is expected to fit into a hydrophobic sub-pocket in the receptor, contributing to both affinity and selectivity. This is consistent with the trend that larger N-substituents generally increase β-adrenergic agonist potency. oup.com

Design and Synthesis of Novel this compound Derivatives for SAR Exploration

To further probe the SAR of Clenhexerol, medicinal chemists would typically design and synthesize a series of novel derivatives by systematically modifying its structure. scite.ai Such studies, while not extensively published for Clenhexerol itself, would follow established principles of medicinal chemistry. nih.gov

Key synthetic strategies would include:

Modification of the N-Alkyl Group : A library of analogues could be synthesized by varying the size, branching, and lipophilicity of the N-substituent. For example, replacing the 1,1-dimethylbutyl group with other alkyl, cycloalkyl, or arylalkyl groups could fine-tune receptor selectivity and potency. oup.comnih.gov

Alteration of the Aromatic Ring Substituents : The chlorine and amino groups on the phenyl ring could be replaced with other functionalities. For instance, substituting chlorine with other halogens (e.g., bromine, iodine) or electron-withdrawing groups could modulate binding affinity. nih.gov Replacing the amino group with other hydrogen bond donors or acceptors could also alter the interaction with the receptor. acs.org

Synthesis via Reductive Amination : A common synthetic route for such phenylethanolamines involves the reductive amination of a suitable ketone precursor (e.g., an α-bromo-ketone derivative of the 4-amino-3,5-dichlorophenyl moiety) with the corresponding amine (e.g., 1,1-dimethylbutylamine). Subsequent reduction of the ketone would yield the final ethanolamine structure.

Computational Chemistry in Predicting and Explaining this compound SAR

Computational chemistry provides powerful tools for predicting and rationalizing the SAR of β-agonists like this compound. nih.govresearchgate.net These methods allow researchers to visualize and quantify the interactions between a ligand and its receptor at an atomic level.

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand within the receptor's binding site. For Clenhexerol, docking simulations into a homology model or a crystal structure of the β2-adrenergic receptor would reveal the specific amino acid residues it interacts with. nih.govnih.gov It can confirm the ionic bond with Asp113 and hydrogen bonds with the serine cluster in TM5. acs.org Docking studies can be used to screen virtual libraries of novel Clenhexerol derivatives, prioritizing the synthesis of compounds predicted to have the highest affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build a statistical model that correlates the 3D structural properties (steric and electrostatic fields) of a series of analogues with their observed biological activity. This model can then predict the activity of new, unsynthesized derivatives and produce contour maps that highlight regions where modifications would likely increase or decrease potency.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes induced in the receptor upon agonist binding. plos.org This can help explain how different structural modifications in Clenhexerol analogues might stabilize different receptor conformations, leading to variations in efficacy.

These computational approaches are integral to modern drug discovery, enabling a more rational and efficient exploration of a compound's SAR. nih.govnih.gov

Degradation Pathways and Stability Profiling of Clenhexerol Hydrochloride

Forced Degradation Studies (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies, or stress testing, are essential for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. nih.govsgs.com These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. nih.gov For Clenbuterol (B1669167) Hydrochloride, a close structural analogue of Clenhexerol Hydrochloride, forced degradation studies have been conducted under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net

Significant degradation of Clenbuterol Hydrochloride has been observed under acidic and photolytic (sunlight) conditions. researchgate.net In one study, exposure to acidic conditions resulted in 8.78% degradation, while exposure to sunlight in a liquid state led to 9% degradation. researchgate.net Conversely, the compound showed no significant degradation under neutral, basic, oxidative, and thermal stress in that particular study. researchgate.net However, other research has indicated that Clenbuterol Hydrochloride can be labile in alkaline conditions, with one study reporting up to 62.48% degradation. researchgate.net It was also found to be susceptible to photolytic stress in the liquid state, showing 7.67% degradation, while remaining stable in the solid state under photolytic conditions and thermal stress. researchgate.net

The general conditions for forced degradation studies typically involve:

Acidic Hydrolysis: Using 0.1 M to 1 M hydrochloric acid or sulfuric acid. nih.gov

Basic Hydrolysis: Using 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide. nih.gov

Oxidative Stress: Commonly using hydrogen peroxide. nih.gov

Thermal Stress: Exposing the drug substance to heat.

Photolytic Stress: Exposing the drug substance to light, often as per ICH Q1B guidelines. researchgate.net

Given the structural similarity, it is plausible that this compound would also exhibit susceptibility to acidic and photolytic degradation, particularly in solution. The stability under basic, oxidative, and thermal conditions may vary and would require specific experimental verification.

Table 1: Summary of Forced Degradation Conditions for Clenbuterol Hydrochloride

| Stress Condition | Reagent/Method | Typical Observation for Clenbuterol HCl | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Significant degradation observed (e.g., 8.78%) | researchgate.net |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Variable results; some studies show stability, others show significant degradation (e.g., 62.48%) | researchgate.net |

| Oxidative Stress | Hydrogen Peroxide | Generally stable in some studies | researchgate.net |

| Photolytic Stress | Sunlight/UV light | Significant degradation in liquid state (e.g., 9%), stable in solid state | researchgate.net |

| Thermal Stress | Heat | Generally stable | researchgate.net |

Identification and Characterization of Degradation Products via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and characterization of degradation products due to its high sensitivity and specificity. mdpi.com For Clenbuterol Hydrochloride, LC-MS/MS has been instrumental in characterizing the impurities and degradation products formed under stress conditions. nih.govresearchgate.net

The separation of the parent drug from its degradation products is typically achieved using a reversed-phase high-performance liquid chromatography (RP-HPLC) method, often with a C18 column. nih.govresearchgate.net The mobile phase commonly consists of a buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govmdpi.com Detection can be performed using a photodiode array (PDA) detector followed by mass spectrometry. nih.gov

In studies on Clenbuterol Hydrochloride, the degradation products were characterized using LC-MS/MS in positive electrospray ionization (ESI) mode. researchgate.net This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which helps in elucidating the structure of the degradation products. For instance, improved LC-MS/MS methods for clenbuterol detection have utilized specific ion transitions to enhance sensitivity and reduce false positives. chromatographyonline.com While the exact structures of this compound's degradation products are not documented, it is anticipated that they would arise from similar degradation pathways as Clenbuterol Hydrochloride, such as modifications to the side chain or the aromatic ring.

Elucidation of this compound Degradation Mechanisms

The elucidation of degradation mechanisms provides insight into how a drug substance breaks down, which is crucial for formulation development and ensuring product quality. nih.gov Based on the degradation products identified for Clenbuterol Hydrochloride, potential degradation pathways can be proposed. For Clenbuterol and related beta-agonist compounds, degradation can occur through various reactions. researchgate.net

For Clenisopenterol, another analogue, potential chemical reactions include oxidation, reduction, and substitution. Oxidation can lead to the formation of ketones or aldehydes, while reduction can result in alcohols or amines. Substitution reactions might involve the halogen atoms on the aromatic ring. Given the structure of this compound, it is reasonable to hypothesize that similar degradation mechanisms could occur.

The degradation pathway for Clenbuterol Hydrochloride has been proposed based on the characterization of its degradation products. researchgate.net It is likely that this compound would follow analogous pathways, which may include:

Hydrolysis: Cleavage of chemical bonds by reaction with water, potentially catalyzed by acid or base.

Oxidation: Addition of oxygen or removal of hydrogen, possibly at the secondary alcohol or the amino group.

Photodegradation: Light-induced reactions that can lead to complex structural changes.

A definitive elucidation of this compound's degradation mechanisms would necessitate dedicated studies involving the isolation and structural characterization of its specific degradation products. researchgate.net

Kinetic Analysis of this compound Stability

Kinetic analysis of stability involves studying the rate at which a drug degrades over time under specific conditions. researchgate.net This analysis is crucial for determining the shelf-life and recommended storage conditions for a drug product. researchgate.net The degradation of pharmaceutical compounds often follows first-order or pseudo-first-order kinetics. nih.govmdpi.com

For related compounds like phentolamine (B1677648) hydrochloride, degradation kinetics have been shown to be pH-dependent and can be influenced by temperature and light. nih.gov The degradation of cephalexin (B21000) suspensions also followed first-order kinetics, with stability being dependent on pH and temperature. researchgate.net

A kinetic study on this compound would involve:

Subjecting the compound to various stress conditions (e.g., different pH values, temperatures).

Monitoring the concentration of the parent drug and its degradation products over time using a validated stability-indicating method.

Fitting the data to kinetic models (e.g., zero-order, first-order, second-order) to determine the rate constants of degradation.

Using the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to predict stability at different temperatures. researchgate.net

Without specific experimental data for this compound, a quantitative kinetic analysis is not possible. However, based on studies of analogous compounds, it is expected that its degradation would follow predictable kinetic models, allowing for the determination of its stability profile.

Implications of Stability for Reference Material Storage and Handling

The stability of a reference material is paramount to ensure the accuracy and reliability of analytical results. lgcstandards.com Reference materials for compounds like this compound must be stored under conditions that prevent degradation. lgcstandards.comsigmaaldrich.com

Based on the stability profile of Clenbuterol Hydrochloride and other related compounds, the following storage and handling considerations are likely applicable to this compound reference materials:

Storage Temperature: Certified reference materials for Clenbuterol Hydrochloride are typically stored at 2-8°C. lgcstandards.com Some related compounds are stored at -20°C to prevent degradation. Therefore, refrigerated or frozen storage in a dark location is advisable for this compound.

Protection from Light: Given the observed photolytic degradation of Clenbuterol Hydrochloride in solution, reference materials, especially solutions, should be protected from light. researchgate.net

Inert Atmosphere: For long-term stability, storage under an inert atmosphere can be beneficial to prevent oxidative degradation.

Packaging: Reference materials should be stored in airtight containers to prevent moisture uptake and contamination. lgcstandards.com

Shelf Life: The shelf life of a reference material is determined by stability studies and should be clearly indicated on the certificate of analysis. lgcstandards.com The manufacturer guarantees the stability of the product throughout its intended shelf life when handled and stored according to the provided instructions. lgcstandards.com

Proper handling, including using calibrated balances for weighing and compatible solvents for dilution, is also crucial to maintain the integrity of the reference material. lgcstandards.com

Applications of Clenhexerol Hydrochloride As a Chemical Reference Standard

Use in Method Development and Validation for Analytical Research

The development of robust and reliable analytical methods is a fundamental requirement in chemical research. Clenhexerol hydrochloride, as a reference standard, plays a pivotal role in this process, particularly for chromatographic and spectrophotometric techniques. auftragssynthese.com When a new analytical method is created, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose, as outlined by guidelines such as those from the International Council for Harmonisation (ICH). nih.govinnovareacademics.in

Method validation involves assessing several key parameters, and a reference standard is essential for these evaluations:

Specificity and Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components is tested using the reference standard. The standard helps to confirm the identity of the analyte's peak or signal, for instance, by comparing retention times in chromatography. nih.gov

Linearity: A primary use of the this compound standard is to establish the linear range of the analytical method. This is done by preparing a series of dilutions of the standard at known concentrations and plotting the instrument's response against the concentration. A good correlation coefficient (typically R² > 0.99) indicates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specific range. innovareacademics.inresearchgate.net

Accuracy: Accuracy is determined by measuring the recovery of a known amount of the reference standard added to a sample matrix. High recovery percentages (e.g., 98-102%) demonstrate that the method can accurately quantify the analyte in a real-world sample. innovareacademics.insciforum.net

Precision: Precision refers to the closeness of agreement between a series of measurements from the same sample. It is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), by repeatedly analyzing samples spiked with the reference standard. innovareacademics.inresearchgate.net The results are typically expressed as the relative standard deviation (%RSD), with low values indicating high precision. innovareacademics.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These values are statistically determined using dilutions of the reference standard. innovareacademics.inresearchgate.net

The findings from such validation studies, which are dependent on a high-quality reference standard, are critical for ensuring that an analytical method is fit for purpose in routine laboratory use. nih.govinnovareacademics.in

Table 1: Example of Method Validation Parameters Determined Using a Reference Standard This table is illustrative of typical validation results for an HPLC method; actual values would be determined for each specific method.

| Validation Parameter | Example Result | Source Reference |

|---|---|---|

| Linearity Range | 10-60 µg/ml | researchgate.net |

| Correlation Coefficient (R²) | 0.9987 | innovareacademics.in |

| Accuracy (% Recovery) | 98-100% | innovareacademics.inresearchgate.net |

| Precision (Intra-day %RSD) | < 1% | innovareacademics.inresearchgate.net |

| Precision (Inter-day %RSD) | < 2% | innovareacademics.inresearchgate.net |

| Limit of Detection (LOD) | 3.06 µg/ml | researchgate.net |

| Limit of Quantification (LOQ) | 9.27 µg/ml | researchgate.net |

Calibration and Quality Control in Research Laboratories

In analytical laboratories, ensuring the ongoing accuracy of test results is paramount. This is achieved through regular instrument calibration and the implementation of quality control (QC) procedures. scribd.comfda.gov this compound serves as both a calibrator and a quality control material in these contexts. fishersci.sescientificlabs.co.uk